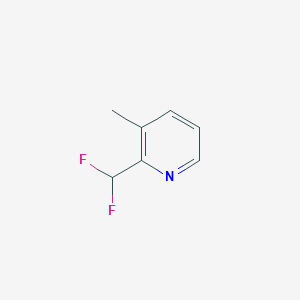

2-(Difluoromethyl)-3-methylpyridine

Description

The Strategic Importance of Organofluorine Chemistry in Modern Organic Synthesis

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.org Due to its high electronegativity and small size, fluorine can enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups. chinesechemsoc.orgalfa-chemistry.com The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, which contributes to the increased stability of fluorinated compounds. chinesechemsoc.org These unique characteristics have led to the widespread application of organofluorine compounds in numerous fields, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgchinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org As naturally occurring organofluorine compounds are exceedingly rare, the field relies almost entirely on synthetic methods, driving continuous innovation in fluorination and fluoroalkylation reactions. chinesechemsoc.orgcas.cnworktribe.com

Pyridine (B92270) as a Core Scaffold in Advanced Chemical Structures

The pyridine ring, a six-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org Structurally analogous to benzene, its derivatives are fundamental components in a vast array of clinically useful agents and FDA-approved drugs. nih.govrsc.org The presence of the nitrogen atom in the pyridine ring imparts distinct properties, including improved water solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.gov Pyridine and its derivatives are not only bioactive on their own but also serve as versatile precursors and building blocks for the synthesis of more complex molecular architectures in the pharmaceutical and agrochemical industries. nih.govchemimpex.comwikipedia.org The scaffold's chemical versatility allows for substitution at various positions, enabling fine-tuning of a molecule's biological activity and pharmacokinetic profile. nih.gov

The Difluoromethyl Group as a Key Fluorinated Moiety in Molecular Architecture

Within the diverse family of fluorinated substituents, the difluoromethyl (CF2H) group holds a special significance in molecular design. researchgate.netnih.gov It is often considered a unique bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, which are common pharmacophores in drug molecules. researchgate.netnih.gov The CF2H group can act as a lipophilic hydrogen bond donor, a property that allows it to engage in specific interactions with biological targets, potentially enhancing binding affinity and specificity. alfa-chemistry.comnih.govacs.org Compared to the more common trifluoromethyl (CF3) group, the difluoromethyl group offers a more subtle increase in lipophilicity while introducing hydrogen-bonding capability. alfa-chemistry.com This modulation of electronic and steric properties without drastic changes to molecular size makes the CF2H group a valuable tool for lead optimization in drug discovery. alfa-chemistry.comnih.gov

Contextualizing 2-(Difluoromethyl)-3-methylpyridine within Contemporary Chemical Research

The compound this compound represents a confluence of the strategic elements discussed above. It incorporates the structurally significant pyridine core, substituted with a methyl group and the functionally important difluoromethyl moiety. While direct and extensive research focused solely on this specific molecule is not widely published, its structure is of significant interest to synthetic and medicinal chemists. The synthesis of related structures, such as 2-difluoromethyl-6-methylpyridine-3,5-dicarboxylates, has been reported, indicating that methodologies to access this class of compounds are available. clockss.org Furthermore, derivatives like this compound-5-carboxylic acid are noted in chemical databases, suggesting its use as a building block for more complex molecules. uni.lu The compound serves as a prime example of how established structural motifs—the pyridine scaffold and the difluoromethyl group—are combined to create novel molecules with potential applications in areas like agriculture and medicine. agropages.com Its immediate precursor, 2-fluoro-3-methylpyridine, is a known intermediate for pharmaceuticals and agrochemicals. chemimpex.com

Scope and Significance of the Research Outline

This article provides a focused examination of the chemical compound this compound. By systematically exploring the foundational concepts of organofluorine chemistry, the role of the pyridine scaffold, and the unique properties of the difluoromethyl group, this review establishes the scientific context and potential importance of this molecule. The significance of this outline is to build a comprehensive chemical profile of this compound, highlighting the rationale behind its design and its potential as a valuable compound in modern chemical research and development.

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H7F2N | uni.lu |

| Monoisotopic Mass | 143.05466 Da | uni.lu |

| InChIKey | JZCCSNDHXWMNMH-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.9 | uni.lu |

Table 2: Properties of Related Pyridine Compounds

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point | Density (at 25 °C) | Source |

|---|---|---|---|---|---|

| 3-Methylpyridine (B133936) | C6H7N | 93.13 g/mol | 144 °C | 0.957 g/mL | wikipedia.org |

| 2-Fluoro-3-methylpyridine | C6H6FN | 111.12 g/mol | 154-155 °C | 1.098 g/mL | chemimpex.com |

| This compound-5-carboxylic acid | C8H7F2NO2 | 187.14 g/mol | Not Available | Not Available | uni.lu |

| 3-Methylpyridine-2-carboxaldehyde | C7H7NO | 121.14 g/mol | Not Available | 1.080 g/mL | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-5-3-2-4-10-6(5)7(8)9/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCCSNDHXWMNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805301-81-8 | |

| Record name | 2-(difluoromethyl)-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Difluoromethyl 3 Methylpyridine and Analogues

Direct C-H Difluoromethylation Strategies

Directly substituting a hydrogen atom on a pyridine (B92270) ring with a difluoromethyl group represents an atom-economical and efficient approach to synthesizing difluoromethylated pyridines.

Regioselective Approaches to Pyridine Difluoromethylation

Achieving regioselectivity in the direct C-H difluoromethylation of pyridines is a significant challenge due to the inherent electronic properties of the heterocycle. However, innovative strategies have been developed to control the position of difluoromethylation. One notable method involves the use of oxazino pyridine intermediates, which are readily accessible from pyridines. clockss.orgresearchgate.net This approach allows for a switch in regioselectivity between the meta and para positions. Under basic conditions, the oxazino pyridine intermediate exhibits nucleophilic character at the β- and δ-positions, leading to meta-difluoromethylation through a radical process. clockss.orgresearchgate.netacs.org Conversely, in situ transformation of the oxazino pyridine to a pyridinium (B92312) salt upon acid treatment directs the difluoromethylation to the electrophilically activated γ-position, yielding the para-substituted product. clockss.orgresearchgate.netacs.org

Another strategy for achieving regioselectivity is through the activation of the pyridine ring. For instance, the formation of an N-methylpyridine quaternary ammonium (B1175870) salt has been shown to facilitate highly regioselective direct C-H trifluoromethylation, a principle that can be extended to difluoromethylation. libretexts.orgnih.gov This method often employs a silver catalyst and provides good yields with excellent control over the position of functionalization. libretexts.orgnih.gov

Table 1: Regioselective C-H Difluoromethylation of Pyridines

| Strategy | Intermediate/Activating Group | Position of Difluoromethylation | Key Features |

| Oxazino Pyridine Intermediate | Oxazino Pyridine | meta | Radical process under basic conditions. |

| Pyridinium Salt | Pyridinium Salt (from oxazino pyridine) | para | Acid-mediated transformation. |

| N-Alkylation | N-Methylpyridinium Salt | C2 or C4 | Activation of the pyridine ring. |

Radical-Mediated Difluoromethylation Processes

Radical-mediated processes are a cornerstone of direct C-H difluoromethylation. These methods typically involve the generation of a difluoromethyl radical, which then adds to the pyridine ring. Photocatalysis has emerged as a powerful tool for generating these radicals under mild conditions. mdpi.com For example, visible-light photoredox catalysis can be employed to generate the electrophilic difluoroacetate (B1230586) radical (•CF2CO2Et) from suitable precursors. nih.gov This radical can then be incorporated into pyridine skeletons, often with regioselectivity influenced by the electronic nature of the pyridine derivative, such as pyridine N-oxides. nih.gov

The Minisci reaction, a classical method for radical alkylation of heteroaromatics, has also been adapted for difluoromethylation. This reaction typically proceeds under acidic conditions to enhance the electrophilicity of the pyridine ring, favoring radical addition at the C2 or C4 positions. libretexts.org Mechanistic studies, including the use of transient absorption spectroscopy, have helped to elucidate the pathways of these radical reactions, confirming the involvement of pyridinyl radical intermediates. libretexts.org

Dearomatization-Rearomatization Sequences for Pyridine Functionalization

Dearomatization-rearomatization strategies offer a unique approach to functionalizing pyridines at positions that are otherwise difficult to access. rsc.org This method involves the temporary disruption of the pyridine's aromaticity to create a more reactive intermediate, which can then be functionalized, followed by the restoration of the aromatic ring.

One prominent example involves the formation of Zincke imine intermediates. acs.org This sequence allows for the selective introduction of various functional groups, including through radical processes, at the C3 position of the pyridine ring. acs.org Another approach utilizes the reaction of pyridines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form 1,4-dipoles that subsequently react to form oxazino-pyridine intermediates. rsc.org These intermediates, which behave like dienamines, are nucleophilic and can react with electrophilic difluoromethylating agents before rearomatization. rsc.org

More recent developments have explored the use of arenophiles, such as N-methyl-1,2,4-triazoline-3,5-dione (MTAD), to mediate the para-cycloaddition of pyridines. The resulting cycloadducts can then undergo further transformations, including the introduction of functional groups, before rearomatization. While not yet explicitly demonstrated for difluoromethylation, this strategy holds potential for the development of novel difluoromethylation methods.

Ring-Closure and Cycloaddition Methods for Pyridine Construction with Difluoromethyl Moieties

An alternative to the direct functionalization of a pre-existing pyridine ring is the construction of the pyridine ring with the difluoromethyl group already incorporated into one of the building blocks.

Synthesis from α,β-Unsaturated Trifluoromethyl Ketones and Enamines

A facile method for the synthesis of 2-difluoromethyl-6-methylpyridine-3,5-dicarboxylates involves the reaction of α,β-unsaturated trifluoromethyl ketones with primary enamines. clockss.org The initial reaction, in the presence of phosphorus oxychloride/pyridine adsorbed on silica (B1680970) gel, leads to the formation of 1,4-dihydro-2-methyl-6-trifluoromethylpyridines. clockss.org These intermediates then undergo a dehydrofluorination step using a base mixture of DBU and piperazine (B1678402) to yield the desired 2-difluoromethylpyridine derivatives. clockss.org The proposed mechanism involves the formation of an N-anion from the dihydropyridine, which equilibrates with a C-4 anion. This C-4 anion is in resonance with a C-6 anion stabilized by the trifluoromethyl group. Elimination of a fluoride (B91410) ion from the C-6 anion generates a difluoromethylene-dihydropyridine intermediate that rearranges to the final product. clockss.org

Table 2: Synthesis of 2-Difluoromethyl-6-methylpyridine-3,5-dicarboxylates

| Reactant 1 | Reactant 2 | Reagents | Intermediate | Final Product |

| α,β-Unsaturated trifluoromethyl ketone | Primary enamine | 1. POCl3/Pyridine on Silica Gel2. DBU/Piperazine | 1,4-Dihydro-2-methyl-6-trifluoromethylpyridine | 2-Difluoromethyl-6-methylpyridine-3,5-dicarboxylate |

Strategies Involving Difluoroacetic Acid Derivatives

While direct ring-closure methods for pyridine synthesis starting from difluoroacetic acid derivatives are less commonly reported, the principles of established pyridine syntheses suggest potential pathways. For instance, derivatives of difluoroacetic acid could be used to generate building blocks analogous to those used in classical pyridine syntheses like the Hantzsch synthesis. This would involve the condensation of a β-ketoester equivalent bearing a difluoromethyl group with an aldehyde and ammonia (B1221849) or an enamine. The development of such strategies would provide a valuable alternative to direct difluoromethylation, particularly for accessing specific substitution patterns. The use of difluoromethyl 2-pyridyl sulfone as a gem-difluoroolefination reagent for aldehydes and ketones also presents a potential, albeit indirect, route. acs.org This reagent could be used to synthesize α,β-unsaturated ketones containing a difluoromethylene group, which could then serve as precursors in cycloaddition or condensation reactions to form the pyridine ring.

Post-Synthetic Modification: Dehydrofluorination and Functional Group Transformations

Post-synthetic modification of existing fluorinated precursors represents a key strategy for introducing the difluoromethyl group. These methods leverage readily available starting materials and transform them into the desired difluoromethylated pyridine derivatives.

Dehydrofluorination:

A notable example of creating a difluoromethyl group is through the dehydrofluorination of a trifluoromethyl precursor. Research has demonstrated a novel dehydrofluorination of 2-(trifluoromethyl)dihydro-3,5-pyridinedicarboxylates, which yields the corresponding 2-(difluoromethyl)-3,5-pyridinedicarboxylates. acs.org This transformation provides a direct route to difluoromethylated pyridines from trifluoromethylated analogues. The elimination of hydrogen fluoride from 3-fluoro-3,6-dihydropyridines under mild conditions also leads to the formation of the corresponding pyridines, showcasing another pathway involving dehydrofluorination. nih.gov

Functional Group Transformations:

The difluoromethyl group itself can participate in further chemical reactions, enabling the synthesis of more complex molecules. For instance, difluoromethyl 2-pyridyl sulfone has been identified as an effective gem-difluoroolefination reagent for aldehydes and ketones. cas.cn This process, known as the Julia-Kocienski olefination, transforms the difluoromethyl sulfone into a 1,1-difluoroalkene, demonstrating a valuable functional group transformation that extends the utility of difluoromethylated compounds in organic synthesis. cas.cn The reaction proceeds through a relatively stable fluorinated sulfinate intermediate. cas.cn

N-Difluoromethylation of Pyridine Derivatives

Directly attaching a difluoromethyl group to the nitrogen atom of the pyridine ring creates N-difluoromethylated pyridinium salts, which have unique properties and potential applications.

A practical, transition-metal-free method for the N-difluoromethylation of pyridines utilizes ethyl bromodifluoroacetate (BrCF2COOEt) as an inexpensive and readily available difluoromethyl source. rsc.orgnih.govnih.gov The reaction proceeds through a two-step process involving an initial N-alkylation of the pyridine nitrogen by the ethyl bromodifluoroacetate, followed by an in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridinium salt. rsc.orgnih.govnih.gov This method is effective for a range of pyridine derivatives, although its efficiency can be influenced by steric hindrance and the electronic properties of the substituents on the pyridine ring. rsc.org For example, the presence of electron-withdrawing groups on the pyridine ring has been shown to result in low conversion yields. rsc.org

Another approach involves the direct synthesis of N-difluoromethyl-2-pyridones from pyridines. acs.orgnih.gov This one-pot protocol uses readily available pyridines and mild reaction conditions, tolerating a wide array of functional groups. acs.orgnih.gov Mechanistic studies suggest that N-difluoromethylpyridinium salts are key intermediates in this transformation. acs.orgnih.gov Other reagents, such as sodium chlorodifluoroacetate, have also been successfully employed as a difluorocarbene source for the synthesis of N-difluoromethyl-2-pyridone derivatives from N-(pyridin-2-yl)acetamide precursors. sci-hub.senih.gov

The table below summarizes the conversion yields for the N-difluoromethylation of various pyridine derivatives using ethyl bromodifluoroacetate.

| Pyridine Derivative | Conversion Yield (%) | Reference |

|---|---|---|

| Pyridine | 63 | rsc.org |

| 2-Picoline (2-Methylpyridine) | 81 | rsc.org |

| 2,6-Lutidine (2,6-Dimethylpyridine) | <5 | rsc.org |

| 4-(Dimethylamino)pyridine (DMAP) | 75 (Isolated Yield) | rsc.org |

| Ethyl Isonicotinate | <5 | rsc.org |

Development of Practical and Scalable Synthetic Routes to Difluoromethylated Pyridines

The direct introduction of a difluoromethyl group onto the carbon framework of the pyridine ring (C-H difluoromethylation) is a highly desirable and atom-economical strategy.

Significant progress has been made in the site-selective C-H difluoromethylation of pyridines. nih.govuni-muenster.de Researchers have developed a method that allows for the regioselective introduction of the CF2H group at either the meta- or para-position relative to the ring nitrogen. nih.govuni-muenster.de This is achieved through a redox-neutral dearomatization-rearomatization sequence. The strategy involves the temporary dearomatization of the pyridine to form an oxazino pyridine intermediate. nih.govresearchgate.net This intermediate can then undergo a radical meta-C-H difluoromethylation. nih.govresearchgate.net Crucially, the selectivity can be switched to the para-position by treating the oxazino pyridine with acid, which generates a pyridinium salt that undergoes a highly regioselective Minisci-type alkylation. nih.govresearchgate.net This method is notable for its mild conditions and its applicability to the late-stage functionalization of complex, pyridine-containing molecules. nih.gov

For scalable production, a de novo synthesis approach has been reported, where the pyridine ring is constructed around a difluoromethyl group using inexpensive starting materials. nih.gov This user-friendly method provides access to a diverse range of substitution patterns on the pyridine ring. nih.gov Another scalable route focuses on the synthesis of specific building blocks, such as 4-(difluoromethyl)pyridin-2-amine, a key intermediate for lipid kinase inhibitors. acs.orgacs.org This multi-step process has been optimized for large-scale production, avoiding costly reagents and purification steps. acs.orgacs.org

The table below highlights some of the yields for the synthesis of N-difluoromethyl-2-pyridone derivatives from various substituted pyridines.

| Substituent on Pyridine Ring | Product | Yield (%) | Reference |

|---|---|---|---|

| 3-Acetyl | 3-Acetyl-N-difluoromethyl-2-pyridone | 30 | acs.org |

| 3-Cyano | 3-Cyano-N-difluoromethyl-2-pyridone | 63 | acs.org |

| 3-(Methoxycarbonyl) | N-Difluoromethyl-3-(methoxycarbonyl)-2-pyridone | 61 | acs.org |

| 3-(Ethoxycarbonyl) | N-Difluoromethyl-3-(ethoxycarbonyl)-2-pyridone | 84 | acs.org |

| 3-(Isopropoxycarbonyl) | N-Difluoromethyl-3-(isopropoxycarbonyl)-2-pyridone | 75 | acs.org |

| 3-(tert-Butoxycarbonyl) | N-Difluoromethyl-3-(tert-butoxycarbonyl)-2-pyridone | 72 | acs.org |

Computational and Theoretical Investigations of 2 Difluoromethyl 3 Methylpyridine

Quantum Chemical Methodologies Applied to Difluoromethylated Pyridines

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For difluoromethylated pyridines, these methods can model how the electron-withdrawing difluoromethyl group influences the aromatic system, providing a basis for understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the ground-state electronic structure of molecules. nih.gov DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine optimized molecular geometries, including bond lengths and angles. researchgate.net For 2-(difluoromethyl)-3-methylpyridine, these studies reveal the distribution of electron density and the structural parameters that govern its stability and interactions. The calculations can quantify the electronic influence of the -CHF2 and -CH3 substituents on the pyridine (B92270) ring.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Note: This data is illustrative, based on typical values for related structures as specific experimental or computational values for this exact molecule are not widely published. Actual values would be derived from specific DFT calculations.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C(F2H) | ~1.51 Å |

| C3-C(H3) | ~1.50 Å | |

| N1-C2 | ~1.34 Å | |

| C2-C3 | ~1.40 Å | |

| Bond Angle | N1-C2-C3 | ~122° |

| C2-C3-C4 | ~119° | |

| C(F2H)-C2-N1 | ~116° | |

| C(H3)-C3-C2 | ~121° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

In this compound, the electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine, with a potentially significant effect on the LUMO. The analysis of the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Illustrative FMO Data for a Difluoromethylated Pyridine Derivative (Note: This data is representative and intended to illustrate the output of FMO analysis.)

| Molecular Orbital | Energy (eV) | Characteristics |

| HOMO | -6.5 | Primarily located on the pyridine ring, indicating it as the source of electrons in reactions. |

| LUMO | -1.2 | Distributed across the pyridine ring and the difluoromethyl group, suggesting these are electron-accepting regions. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical stability and reactivity. |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. libretexts.org These maps are invaluable for predicting reactivity, as they illustrate the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. libretexts.orgwolfram.com The color-coding on an MEP map typically ranges from red (electron-rich, negative potential, favorable for electrophilic attack) to blue (electron-poor, positive potential, favorable for nucleophilic attack), with green representing neutral potential. wolfram.comresearchgate.net

For this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom, confirming its role as a primary site for protonation and electrophilic attack. uni-muenchen.de Conversely, the area around the hydrogen atom of the difluoromethyl group and the hydrogens on the ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic interactions. The difluoromethyl group itself, being strongly electron-withdrawing, enhances the positive potential on adjacent parts of the molecule. researchgate.netresearchgate.net

Mechanistic Pathway Calculations and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. bath.ac.uk By calculating the potential energy surface for a reaction, chemists can map out the most energetically favorable pathway from reactants to products. Transition state theory is used to locate the saddle point on this surface, which corresponds to the highest energy barrier that must be overcome during the reaction. nih.gov

For reactions involving this compound, such as N-alkylation or further functionalization of the pyridine ring, these calculations can predict reaction rates and outcomes. For instance, in the synthesis of N-difluoromethylated pyridines, computational studies can elucidate the multi-step process, which may involve N-alkylation followed by hydrolysis and decarboxylation, by modeling the energy of each intermediate and transition state. nih.govub.edu

Prediction of Reactivity and Selectivity in Chemical Processes

By integrating insights from DFT, FMO, and MEP analyses, it is possible to predict the reactivity and regioselectivity of this compound in various chemical transformations. The MEP map identifies the nitrogen atom as the most nucleophilic site, while the FMO analysis provides a quantitative measure of the energy levels that govern these interactions. youtube.comlibretexts.org

These computational tools are particularly useful for understanding the regioselectivity of C-H functionalization reactions on the pyridine ring. eurekalert.orgresearchgate.net The electronic effects of the existing substituents (-CHF2 and -CH3) create a unique pattern of reactivity. Theoretical models can predict whether an incoming electrophile will preferentially attack at the C4, C5, or C6 position by calculating the activation energies for each potential pathway. This predictive power is crucial for designing efficient and selective synthetic routes to novel pyridine derivatives. researchgate.net

Molecular Modeling and Simulation

Beyond the study of single molecules, molecular modeling and simulation techniques are used to investigate the behavior of this compound in condensed phases or its interaction with biological macromolecules. fu-berlin.de Molecular dynamics (MD) simulations, for example, can model the movement of the molecule over time in a solvent, providing insights into its solvation and dynamic properties.

In the context of drug design, molecular docking simulations can predict how this compound or its derivatives might bind to a protein's active site. These models help in understanding the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. This information is vital for the rational design of new therapeutic agents. fu-berlin.de

Advanced Spectroscopic and Structural Characterization of 2 Difluoromethyl 3 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(Difluoromethyl)-3-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the methyl group, and the difluoromethyl group. While specific experimental data for this exact compound is not widely published, predictions can be made based on the known spectra of its parent compound, 3-methylpyridine (B133936) (3-picoline), and related structures.

In 3-methylpyridine, the aromatic protons typically appear in the range of δ 7.1-8.5 ppm, and the methyl protons show a singlet around δ 2.3 ppm. chemicalbook.com The introduction of the electron-withdrawing difluoromethyl group at the C2 position is expected to deshield the adjacent ring protons, causing them to shift downfield. The most significant feature would be the proton of the CHF₂ group, which would appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F).

The ¹³C NMR spectrum provides information on the carbon skeleton. For pyridine, the carbon atoms next to the nitrogen (C2, C6) are deshielded and appear at lower field (around 150 ppm), while the C3 and C5 carbons are found around 124 ppm and the C4 carbon at approximately 136 ppm. testbook.com In this compound, the C2 carbon, being bonded to both the ring nitrogen and the difluoromethyl group, would be significantly affected. The difluoromethyl carbon itself would appear as a triplet in the proton-decoupled ¹³C spectrum due to one-bond coupling with the two fluorine atoms (¹JC-F). The chemical shifts for the methyl and pyridine ring carbons can be estimated using substituent chemical shift (SCS) effects derived from similar substituted pyridines. tandfonline.comacs.orgacs.org

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Based on data for 3-methylpyridine and general substituent effects)

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | ~2.4 | Singlet | ~18-20 |

| -CHF₂ | ~6.5 - 7.5 | Triplet (t) | ~110-120 (t) |

| Py-H4 | ~7.2 - 7.4 | Doublet of doublets (dd) | ~136-138 |

| Py-H5 | ~7.5 - 7.7 | Doublet of doublets (dd) | ~123-125 |

| Py-H6 | ~8.5 - 8.7 | Doublet (d) | ~148-150 |

| Py-C2 | - | - | ~155-160 (t) |

| Py-C3 | - | - | ~130-135 |

Note: This table is predictive. Actual values may vary. Multiplicity in ¹³C refers to C-F coupling.

¹⁹F NMR as a Diagnostic Tool for Difluoromethyl Groups

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds. The difluoromethyl (-CHF₂) group has a distinctive signature in the ¹⁹F NMR spectrum. Due to coupling with the single adjacent proton, the two equivalent fluorine atoms will produce a doublet signal.

The chemical shift of the fluorine atoms in a difluoromethyl group attached to an aromatic ring typically falls within a specific range. While the precise value for this compound is not documented in readily available literature, related compounds provide a reference. For instance, the chemical shift for a CF₂H group can be influenced by the electronic nature of the aromatic system it is attached to. cas.cn The signal is expected in the region of -90 to -130 ppm relative to CFCl₃. This characteristic doublet provides unambiguous confirmation of the presence of the difluoromethyl moiety. cas.cn

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₇F₂N), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

The predicted monoisotopic mass is 143.05466 Da. In a typical mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺) at m/z 143 would be expected. Other adducts, such as [M+H]⁺ (m/z 144.06194) or [M+Na]⁺ (m/z 166.04388), are often observed depending on the ionization technique (e.g., Electrospray Ionization, ESI). uni.lu

The fragmentation pattern under Electron Ionization (EI) would likely involve initial cleavages characteristic of pyridine derivatives. Common fragmentation pathways could include:

Loss of a fluorine atom to give an [M-F]⁺ fragment.

Loss of the entire difluoromethyl radical (•CHF₂) to yield a 3-methylpyridinyl cation.

Cleavage of the methyl group to produce an [M-CH₃]⁺ ion.

Ring fragmentation, which is characteristic of aromatic heterocyclic compounds.

Table 2: Predicted m/z Values for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₇H₇F₂N]⁺ | 143.05411 |

| [M+H]⁺ | [C₇H₈F₂N]⁺ | 144.06194 |

| [M+Na]⁺ | [C₇H₇F₂NNa]⁺ | 166.04388 |

| [M+K]⁺ | [C₇H₇F₂NK]⁺ | 182.01782 |

Data is based on predictions for a compound with the molecular formula C₇H₇F₂N.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases.

Should a suitable crystal be obtained, this technique would confirm the planarity of the pyridine ring and the geometry of the difluoromethyl and methyl substituents. It would also elucidate how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or π-stacking, which can influence the physical properties of the compound. For similar pyridine carboxamide derivatives, X-ray crystallography has been essential in confirming molecular conformations and understanding crystal packing, often revealing complex hydrogen-bonding networks. mdpi.comutm.my

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-F stretching: The C-F bonds of the difluoromethyl group would produce strong and characteristic absorption bands in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-H bending: Bending vibrations for the methyl group and the aromatic ring protons would also be present at lower frequencies.

Analysis of these bands allows for quick confirmation that the key functional groups of the target molecule are present.

Spectroscopic Techniques for Investigating Reaction Intermediates (e.g., in situ NMR, UV-Vis, EPR)

Understanding the mechanism of formation for this compound often requires the detection of short-lived reaction intermediates. Several spectroscopic techniques are suitable for this purpose.

in situ NMR: By conducting the synthesis directly within an NMR tube, it is possible to monitor the reaction in real-time. nih.gov This allows for the observation of the disappearance of starting materials, the appearance of the final product, and potentially the detection of transient intermediates that exist in sufficient concentration and for a long enough duration. This is particularly useful for tracking the progress of difluoromethylation reactions.

UV-Vis Spectroscopy: While less structurally informative than NMR, UV-Visible spectroscopy can track changes in conjugation and the concentration of chromophoric species during a reaction. Pyridine and its derivatives have characteristic π → π* and n → π* transitions in the UV region, which would shift upon substitution or during the formation of charged intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Many modern difluoromethylation reactions proceed through radical pathways. researchoutreach.org EPR spectroscopy is the only technique that can directly detect and characterize paramagnetic species, such as radical intermediates. If the synthesis of this compound involves a single-electron transfer (SET) step to generate a radical cation or a difluoromethyl radical, EPR would be an invaluable tool for confirming this mechanistic hypothesis.

Future Directions and Broader Academic Implications

Innovations in Regioselective and Stereoselective Difluoromethylation

The precise placement of a difluoromethyl group on a pyridine (B92270) ring is a formidable challenge in synthetic chemistry, yet it is crucial as the position of the group can dramatically influence the biological efficacy of a molecule. eurekalert.org A significant recent advancement in this area is a novel synthesis method that enables the site-selective introduction of a difluoromethyl group into pyridines at either the meta- or para-positions. eurekalert.org This strategy, which involves the temporary dearomatisation of the pyridine ring, allows the activated intermediates to react with difluoromethyl-containing reagents, thereby overcoming the typical inertness of the pyridine ring. eurekalert.org This method specifically addresses the difficulty of achieving difluoromethylation at the meta-position, a previously hard-to-access site in complex compounds. eurekalert.org

The pursuit of regioselectivity extends beyond direct difluoromethylation. Broader strategies in pyridine synthesis are constantly being developed to control the substitution pattern. For instance, palladium-catalyzed reactions using isoxazolinones have been shown to be an effective and scalable method for producing various 2,3,6-trisubstituted pyridines. nih.gov Another innovative approach involves the generation of 3,4-pyridyne intermediates from 3-chloropyridines. rsc.org This method allows for a regioselective difunctionalization, where a Grignard reagent adds to the 4-position, followed by an electrophilic quench at the 3-position, yielding precisely substituted pyridines. rsc.org These advancements in controlling regiochemistry are fundamental to creating tailored molecular scaffolds for various applications.

Development of New Difluoromethyl-Containing Building Blocks

Compounds such as 2-(difluoromethyl)-3-methylpyridine are not merely end-products but also serve as valuable building blocks for the synthesis of more complex and potentially active molecules. The difluoromethyl group is particularly interesting for drug research as it often determines the properties of bioactive molecules. eurekalert.org By replacing a hydrogen atom on the pyridine ring with this group, chemists can generate structures that are prime candidates for new drugs and agrochemicals. eurekalert.org

The presence of multiple functional sites on this compound—the difluoromethyl group, the methyl group, and the pyridine ring itself—allows for a variety of subsequent chemical transformations. This makes it a versatile platform for generating libraries of novel compounds for biological screening. The development and accessibility of such building blocks are critical for accelerating the discovery process in medicinal and materials science.

Advanced Computational Modeling for Rational Design in Synthetic Chemistry

The integration of advanced computational modeling with experimental chemistry has revolutionized the process of drug design and synthesis. This is particularly relevant for developing inhibitors and other biologically active molecules where a fluorinated group plays a key role. The rational design of novel and potent difluorostatone-based inhibitors, for example, has been successfully guided by computational approaches. nih.gov

An integrated experimental-computational workflow often begins with the creation of a homology model of a target protein. researchgate.net Using tools like molecular docking and molecular dynamics simulations, chemists can predict how different molecules will bind to the target. nih.govresearchgate.net For instance, the interaction pattern between an enzyme and a potential inhibitor can be proposed and analyzed computationally, paving the way for future optimization of the inhibitor's structure. nih.gov This bioinformatic-driven approach allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources compared to traditional trial-and-error methods. nih.govresearchgate.net This synergy between computational and synthetic chemistry is crucial for characterizing challenging biological targets and designing unique inhibitors. researchgate.net

Contributions to Fundamental Organic Chemistry and Heterocyclic Synthesis

Research into the synthesis of molecules like this compound makes significant contributions to the broader fields of fundamental organic and heterocyclic chemistry. Pyridine and its derivatives are essential building blocks in the pharmaceutical and agrochemical industries, forming the core of numerous biologically active substances. eurekalert.orgorganic-chemistry.org Imidazo[1,2-a]pyridines, for example, are found in well-known pharmaceutical compounds and exhibit a wide range of biological activities. organic-chemistry.org

The challenges associated with synthesizing substituted pyridines drive the invention of novel reaction mechanisms and methodologies. The development of an iron-catalyzed denitration reaction for creating 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives is one such example of an environmentally friendly method that uses simple substrates. organic-chemistry.org Furthermore, innovations in reaction technology, such as the use of continuous flow setups for the α-methylation of pyridines, demonstrate a move towards greener and more efficient synthetic processes than traditional batch protocols. nih.gov The ongoing effort to achieve highly selective and high-yield synthesis of pyridine derivatives, including the industrial-scale production of precursors like 3-methylpyridine (B133936), continues to advance the field. google.com These collective efforts not only provide access to new and valuable compounds but also expand the toolkit and fundamental understanding of modern synthetic chemistry.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(difluoromethyl)-3-methylpyridine?

The synthesis of this compound typically involves multi-step reactions, leveraging fluorinated building blocks and catalytic systems. Key approaches include:

- Halogen-exchange reactions : Substitution of chlorine or iodine atoms in pyridine derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce the difluoromethyl group .

- Cross-coupling strategies : Palladium-catalyzed coupling of trifluoromethyl or difluoromethyl precursors with methyl-substituted pyridine intermediates, often under inert conditions to prevent degradation of fluorinated groups .

- Regioselective functionalization : Optimizing reaction conditions (e.g., temperature, solvent polarity) to ensure selective introduction of the methyl group at the 3-position, as competing reactions may lead to undesired regioisomers .

Advanced: How can stereoelectronic effects of the difluoromethyl group be leveraged to optimize binding interactions in enzyme inhibition studies?

The difluoromethyl group exerts stereoelectronic effects that influence molecular conformation and protein-ligand interactions:

- Conformational rigidity : The C-F bonds restrict rotation, stabilizing specific conformations that enhance complementarity with enzyme active sites. Computational tools (e.g., DFT calculations) can predict preferred conformers .

- Hydrogen-bond mimicry : The fluorine atoms act as weak hydrogen-bond acceptors, which can be validated via crystallography (e.g., Protein Data Bank analysis) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities .

- Case study : Derivatives of this compound are explored as inhibitors of mitochondrial Complex II (succinate dehydrogenase). Structural analogs in patent literature (e.g., A.3.32–A.3.39) demonstrate that fluorine positioning impacts inhibitory potency by modulating interactions with hydrophobic pockets .

Basic: What analytical techniques are critical for characterizing the physicochemical properties of this compound?

Key methodologies include:

- NMR spectroscopy : NMR to confirm the presence and environment of fluorine atoms; NMR for methyl group integration and regiochemical assignment .

- Mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns unique to fluorine-containing compounds.

- Chromatography (HPLC/UPLC) : Paired with UV detection to assess purity, especially for detecting regioisomeric byproducts .

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated pyridine analogs?

Discrepancies often arise from divergent fluorination patterns or assay conditions. A systematic approach includes:

- Comparative SAR studies : Evaluate analogs with mono-, di-, or trifluoromethyl groups at the 2-position to isolate fluorine’s contribution to activity. For example, replacing CF with CHF may reduce metabolic stability but improve solubility .

- Metabolic profiling : Use LC-MS to identify degradation products (e.g., oxidative defluorination) that may skew activity readings in enzymatic assays .

- Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., fungal SDH) to correlate activity differences with binding mode variations .

Basic: How does the difluoromethyl group influence the compound’s bioavailability and metabolic stability?

- Lipophilicity : The difluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability. Measure via shake-flask or chromatographic methods (e.g., reversed-phase HPLC) .

- Metabolic resistance : Fluorine’s electronegativity reduces oxidative metabolism. Assess using liver microsome assays (e.g., human/rat CYP450 isoforms) to quantify half-life improvements .

Advanced: What strategies mitigate challenges in regioselective functionalization during derivatization of this compound?

- Directing-group tactics : Install temporary groups (e.g., boronic esters) at the 4-position to steer electrophilic substitution away from the methyl and difluoromethyl groups .

- Microwave-assisted synthesis : Accelerate reaction kinetics to favor desired pathways, reducing side-product formation .

- Computational guidance : Use molecular docking to predict steric and electronic barriers to functionalization at specific positions .

Basic: What safety protocols are essential when handling fluorinated pyridines like this compound?

- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates.

- PPE : Acid-resistant gloves and goggles, as some fluorinating agents (e.g., HF byproducts) are corrosive .

- Waste disposal : Neutralize fluorinated waste with calcium carbonate to precipitate fluoride ions, avoiding environmental release .

Advanced: How can photophysical studies (e.g., UV-Vis spectroscopy) elucidate the role of this compound in molecular switching applications?

- Conformational analysis : Monitor pH-dependent tautomerism or isomerization (e.g., 2-(2-hydroxyphenyl)pyridine derivatives) using time-resolved UV-Vis to assess switching efficiency .

- Quantum chemical modeling : Compare experimental spectra with B3LYP/6-31G* calculations to validate unidirectional rotational mechanisms in chiral scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.